N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine
Description
The compound N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine is a highly substituted aromatic amine featuring multiple phenyl and naphthyl groups. Its structural complexity arises from a central 2,3-diphenylphenyl core linked to N-phenylnaphthalen-1-amine moieties.
Properties
Molecular Formula |
C56H40N2 |
|---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C56H40N2/c1-5-19-43(20-6-1)51-39-40-54(58(47-29-11-4-12-30-47)53-34-18-26-42-22-14-16-32-50(42)53)56(55(51)44-23-7-2-8-24-44)45-35-37-48(38-36-45)57(46-27-9-3-10-28-46)52-33-17-25-41-21-13-15-31-49(41)52/h1-40H |
InChI Key |
LYALHQOHWZYYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the coupling of naphthalen-1-ylamine with diphenylphenyl derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper and is conducted in solvents like toluene or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and catalysts such as palladium on carbon can convert the compound into its reduced amine forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted aromatic amines, quinones, and reduced amine derivatives .
Scientific Research Applications
N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, leading to changes in metabolic processes .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s distinguishing feature is its 2,3-diphenylphenyl backbone, which differentiates it from simpler naphthalenamine derivatives. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Electronic Properties : The target compound’s extended aromatic system likely results in superior charge mobility compared to simpler analogs like N-(4-Ethoxyphenyl)naphthalen-1-amine . This property aligns with OLED applications observed in N-BDAVBi , which achieves high brightness (16,800 cd/m²) and efficiency (5.8 cd/A) in blue-emitting layers .
- Substituent Effects : Bromine in N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine enhances steric bulk and may reduce solubility, whereas ethoxy groups in N-(4-Ethoxyphenyl)naphthalen-1-amine improve solubility but reduce thermal stability .
Optoelectronics
- OLED Performance : The target compound’s structural similarity to N-BDAVBi suggests utility in organic light-emitting diodes (OLEDs). N-BDAVBi achieves a maximum brightness of 16,800 cd/m² and stable white light emission when paired with phosphorescent dyes . The target compound’s additional phenyl groups may further enhance electroluminescent efficiency by reducing aggregation-induced quenching.
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